trans-3,4,4-Trimethyl-2-pentene

説明

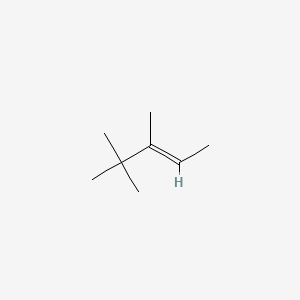

trans-3,4,4-Trimethyl-2-pentene (CAS: 39761-57-4) is an unsaturated hydrocarbon with the molecular formula C₈H₁₆ and a molecular weight of 112.22 g/mol . Its IUPAC name is (E)-3,4,4-trimethylpent-2-ene, reflecting the trans (E) configuration of the double bond at position 2, with methyl substituents at positions 3, 4, and 4 . The compound is a colorless liquid with a purity ≥98% (GC) and is primarily used in research settings . Key identifiers include:

- InChIKey: FZQMZRXKWHQJAG-VOTSOKGWSA-N

- SMILES: CC=C(C)C(C)(C)C

- Density: Not explicitly reported, but structurally similar compounds (e.g., 2,4,4-trimethyl-2-pentene) have a density of 0.720 g/mL .

The trans configuration minimizes steric hindrance between substituents, enhancing thermodynamic stability compared to cis isomers .

特性

IUPAC Name |

(E)-3,4,4-trimethylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-6-7(2)8(3,4)5/h6H,1-5H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQMZRXKWHQJAG-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060516 | |

| Record name | 2-Pentene, 3,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

112 °C | |

| Record name | 3,4,4-TRIMETHYL-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

Flash point < 21 °C, BELOW 70 °F (BELOW 21 °C) (CLOSED CUP) | |

| Record name | 3,4,4-Trimethyl-2-pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,4,4-TRIMETHYL-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol | |

| Record name | 3,4,4-TRIMETHYL-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.735 g/cu cm @ 25 °C | |

| Record name | 3,4,4-TRIMETHYL-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.87 (AIR= 1) | |

| Record name | 3,4,4-TRIMETHYL-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

598-96-9, 39761-57-4 | |

| Record name | 3,4,4-Trimethyl-2-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,4-Trimethyl-2-pentene, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039761574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Trimethylpentene-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentene, 3,4,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentene, 3,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,4-trimethylpent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-3,4,4-Trimethyl-2-pentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,4-TRIMETHYL-2-PENTENE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQQ1XR1C41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4,4-TRIMETHYL-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4,4-Trimethyl-2-pentene typically involves the dehydration of alcohols or the dehydrohalogenation of alkyl halides. One common method is the elimination reaction of 3,4,4-trimethyl-2-pentanol using a strong acid like sulfuric acid or a strong base like potassium hydroxide under elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves catalytic dehydrogenation of the corresponding alkane. This process is carried out in the presence of metal catalysts such as platinum or palladium at high temperatures .

化学反応の分析

Types of Reactions:

Oxidation: trans-3,4,4-Trimethyl-2-pentene can undergo oxidation reactions to form epoxides or diols.

Substitution: It can undergo halogenation reactions where the double bond reacts with halogens like bromine or chlorine to form dihalides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Bromine (Br2), chlorine (Cl2)

Major Products Formed:

Oxidation: Epoxides, diols

Reduction: 3,4,4-Trimethylpentane

Substitution: Dihalides

科学的研究の応用

Chemical Synthesis

1.1 Oligomerization Studies

trans-3,4,4-Trimethyl-2-pentene is often employed in studies involving the oligomerization of olefins. This compound serves as a model substrate for the investigation of catalytic processes that convert simple alkenes into more complex hydrocarbons. For instance, it has been used to analyze butene oligomerates produced over solid and liquid phosphoric acid using Gas Chromatography-Mass Spectrometry (GC-MS) techniques .

1.2 Hydrogenation Reactions

The compound is also significant in hydrogenation studies. It has been used to study the kinetics of liquid-phase hydrogenation of isooctenes on palladium-supported catalysts (Pd/γ-Al2O3) in semibatch reactors. This application is crucial for understanding reaction mechanisms and optimizing conditions for industrial hydrogenation processes .

Environmental Applications

2.1 Fate and Transport Studies

Research indicates that this compound is relevant in environmental fate studies due to its potential release during gasoline blending and octene production. The compound's estimated vapor pressure suggests it primarily exists in the vapor phase when released into the atmosphere, where it degrades via reactions with hydroxyl radicals and ozone .

2.2 Bioconcentration Potential

The estimated bioconcentration factor (BCF) of 240 indicates a high potential for bioconcentration in aquatic organisms, which raises concerns regarding its environmental impact . Understanding its mobility in soil and water is essential for assessing ecological risks associated with its use.

Industrial Applications

3.1 Fuel Additives

Due to its chemical properties, this compound can be utilized as an additive in fuel formulations to enhance performance characteristics such as octane rating and combustion efficiency . Its role in octene mixtures is particularly significant for improving fuel quality.

3.2 Chemical Intermediate

As a branched alkene, this compound serves as an important intermediate in the synthesis of various chemicals and polymers. Its structure allows for further functionalization and incorporation into larger molecular frameworks used in plastics and other materials.

Safety and Handling Considerations

This compound has specific safety considerations due to its flammability (flash point at −1°C) and potential health effects upon exposure through inhalation or skin contact . Proper handling protocols must be established to mitigate risks associated with its use in laboratory and industrial settings.

Case Study 1: Hydrogenation Kinetics

A study investigating the kinetics of liquid-phase hydrogenation utilized this compound as a substrate to optimize conditions for producing branched hydrocarbons efficiently using Pd/γ-Al2O3 catalysts.

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental impact of this compound focused on its behavior in aquatic systems and its potential for bioconcentration, providing insights into regulatory measures needed to manage its use effectively.

作用機序

The mechanism of action of trans-3,4,4-Trimethyl-2-pentene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of epoxides or diols. In reduction reactions, the double bond is hydrogenated to form the corresponding alkane .

類似化合物との比較

Data Tables

Table 1: Key Identifiers of this compound and Isomers

| Compound | CAS | Molecular Formula | Molecular Weight | Configuration |

|---|---|---|---|---|

| This compound | 39761-57-4 | C₈H₁₆ | 112.22 | E (trans) |

| Z-3,4,4-Trimethyl-2-pentene | 39761-64-3 | C₈H₁₆ | 112.21 | Z (cis) |

| 2,4,4-Trimethyl-2-pentene | 107-40-4 | C₈H₁₆ | 112.22 | Not specified |

生物活性

trans-3,4,4-Trimethyl-2-pentene (C8H16) is a branched alkene that has garnered interest due to its potential applications in various fields, including organic synthesis and as a biofuel. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications. This article reviews the available literature on the biological activity of this compound, including its chemical properties, metabolic pathways, and potential toxicological effects.

This compound is characterized by a molecular weight of 112.21 g/mol and a unique branched structure that influences its reactivity and interactions with biological systems. Its structure can be represented as follows:

The compound exhibits distinct stereoisomerism with potential variations in biological activity based on its geometric configuration.

Metabolism and Biotransformation

Studies indicate that this compound undergoes metabolic conversion in biological systems. The primary metabolic pathway involves oxidation reactions facilitated by cytochrome P450 enzymes. These enzymes are crucial for the biotransformation of alkenes into more polar metabolites, which are subsequently excreted from the body.

Toxicological Effects

Research on the toxicological profile of this compound reveals several key findings:

- Acute Toxicity : In animal studies, high doses have shown to produce symptoms of respiratory distress and central nervous system effects. The lethal dose (LD50) is yet to be precisely defined but is suggested to be higher than that of more common alkenes like propylene.

- Chronic Exposure : Long-term exposure studies indicate potential carcinogenic effects due to the formation of reactive metabolites that can interact with DNA. However, conclusive evidence from epidemiological studies remains limited.

- Allergic Reactions : Some case reports suggest that individuals may experience allergic reactions upon exposure to this compound vapors, highlighting the need for caution in occupational settings.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Case Study 1 : A study involving workers exposed to high concentrations of this compound reported increased incidences of respiratory issues and skin irritation. Monitoring revealed significant levels of this compound in air samples collected from industrial environments.

- Case Study 2 : An investigation into its use as a biofuel alternative showed reduced emissions of nitrogen oxides (NOx) compared to traditional fuels. This indicates a potentially lower environmental impact when used in combustion engines.

Data Table: Summary of Biological Activity Findings

Q & A

Q. How is trans-3,4,4-Trimethyl-2-pentene synthesized, and what are the critical parameters for controlling isomer purity?

Methodological Answer: The compound is synthesized via dimerization of isobutylene, typically catalyzed by acidic ion-exchange resins or sulfuric acid. Key parameters include temperature (optimized between 30–60°C), catalyst loading, and reaction time to minimize side products like cis-isomers or oligomers . Post-synthesis purification involves fractional distillation under reduced pressure (e.g., 40–60 mmHg) to isolate the trans-isomer, with GC-MS used to verify purity (>97% by GC) .

Q. What spectroscopic methods are employed to characterize this compound, and how do data interpretation challenges arise from its structural features?

Methodological Answer:

- IR Spectroscopy : Peaks at ~1640 cm⁻¹ (C=C stretch) and 1380–1460 cm⁻¹ (C–H bending of CH₃ groups) confirm the alkene and methyl substituents. Challenges include distinguishing overlapping vibrations from branched methyl groups .

- Mass Spectrometry : Molecular ion (m/z 112) and fragments (e.g., m/z 97 from loss of CH₃) aid identification. However, fragmentation patterns may overlap with isomers like cis-3,4,4-trimethyl-2-pentene, requiring complementary GC retention time data .

Q. What are the primary challenges in separating this compound from its cis isomer or other structural analogs?

Methodological Answer: Isomer separation is complicated by similar boiling points (trans: ~110°C, cis: ~108°C at 1 atm). Advanced GC columns (e.g., polar capillary columns like DB-WAX) with temperature-programmed elution (40–200°C at 5°C/min) enhance resolution . Preparative HPLC using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can resolve enantiomers but requires optimization of mobile-phase polarity .

Advanced Research Questions

Q. How have recent advancements in kinetic modeling improved the understanding of this compound's combustion behavior in turbocharged engines?

Methodological Answer: Under the Co-Optima initiative, a refined kinetic model incorporates low-temperature oxidation pathways (e.g., peroxy radical isomerization) and high-temperature pyrolysis mechanisms. Validation uses shock tube ignition delay measurements (700–1200 K) and species profiles from jet-stirred reactors. The model predicts a research octane number (RON) of 106 and linear blending behavior with gasoline, critical for optimizing fuel formulations .

Q. What role does this compound play in low-temperature reaction pathways, and how are these pathways experimentally validated?

Methodological Answer: Low-temperature oxidation generates hydroperoxyalkyl radicals (QOOH), which decompose to form aldehydes and ketones. These pathways are probed using rapid compression machines (RCMs) at 500–800 K and 10–20 bar, coupled with laser absorption spectroscopy for HO₂ radical detection. Discrepancies between experimental and simulated ignition delays (e.g., >20% at <700 K) highlight the need for improved rate constants for QOOH branching reactions .

Q. How do thermodynamic properties of this compound influence its reactivity in isomerization reactions?

Methodological Answer: The enthalpy of vaporization (ΔvapH = 7.36 kcal/mol at 282 K) and Gibbs free energy (ΔG° = 1.2–1.8 kcal/mol for trans-to-cis isomerization) dictate equilibrium distributions. High-pressure NMR studies (e.g., 200–400 bar in CDCl₃) reveal that steric hindrance from the 4,4-dimethyl groups stabilizes the trans-isomer, favoring a 7:3 trans:cis ratio at 25°C. Catalytic isomerization using Pt/Al₂O₃ at 150°C shifts equilibrium toward the cis-form due to entropy effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。